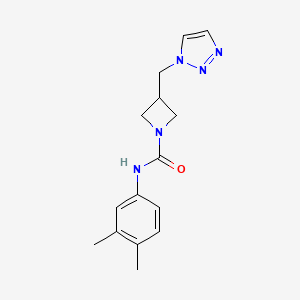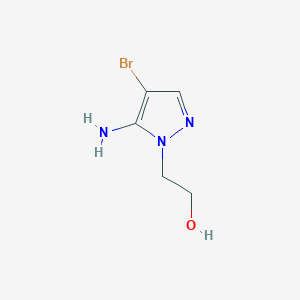
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene, also known as NTFB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. NTFB is a nitroaromatic compound that contains a tetrafluoroethyl group, which makes it highly soluble in organic solvents and water.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is not fully understood, but it is believed to involve the interaction of the nitro group with cellular proteins and enzymes. The nitro group can undergo reduction to form nitroso and hydroxylamine intermediates, which can react with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.
Biochemical and Physiological Effects:
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene can induce oxidative stress and DNA damage in cells. 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has also been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene in lab experiments is its high solubility in organic solvents and water. This makes it easy to handle and manipulate in the lab. However, 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is also highly reactive and can undergo rapid reduction in the presence of reducing agents, which can complicate experiments. Additionally, the toxicity of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene should be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene. One area of interest is the development of new organic semiconductors based on 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene. These materials have the potential to improve the performance of electronic devices and reduce their environmental impact. Another area of interest is the study of the biochemical and physiological effects of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene in vivo. This could lead to the development of new therapies for cancer and other diseases. Finally, the synthesis of new derivatives of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene could lead to the discovery of new compounds with unique properties and applications.
Synthesis Methods
The synthesis of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene involves the nitration of 1,4-difluorobenzene followed by the reaction with tetrafluoroethylene. The reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agent. The yield of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the nitrating agent.
Scientific Research Applications
1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has been extensively studied for its potential applications in various fields of science. One of the major applications of 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene is in the field of organic electronics. 1-Nitro-4-(1,2,2,2-tetrafluoroethyl)benzene has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
1-nitro-4-(1,2,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(8(10,11)12)5-1-3-6(4-2-5)13(14)15/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVLTKODGVLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)
![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)
![N-butyl-N'-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2591592.png)
![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)


![1,3-dimethyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2591602.png)
![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid](/img/structure/B2591608.png)